ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its intricate structure, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, a phenyl group, and a piperazine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, have been reported to exhibit a broad range of biological activities . These compounds have been found to act as antimetabolites in purine biochemical reactions , and have been associated with various activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Mode of Action
Similar compounds have been synthesized via reactions involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Action Environment
Similar compounds have been synthesized under microwave conditions, suggesting that the synthesis process may be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a palladium catalyst.
Introduction of the propanoyl group: This can be done through an acylation reaction using propanoyl chloride and a suitable base.
Formation of the piperazine-1-carboxylate: This step involves the reaction of piperazine with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study the function of specific enzymes or receptors.
Chemical Biology: Employed in the design of chemical tools to modulate biological pathways.
Pharmaceutical Industry: Investigated for its potential use in drug development.
Comparison with Similar Compounds
ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperidine-1-carboxylate: Similar structure but with a piperidine moiety instead of piperazine.
Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)morpholine-1-carboxylate: Contains a morpholine ring instead of piperazine.
Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring instead of piperazine.
These compounds share a similar core structure but differ in the heterocyclic ring attached, which can influence their biological activity and chemical properties.
Properties
IUPAC Name |
ethyl 4-[3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-2-33-23(32)28-12-10-27(11-13-28)21(31)9-8-20-24-25-22-19-16-18(17-6-4-3-5-7-17)26-30(19)15-14-29(20)22/h3-7,14-16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGXOLKXRGRMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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